Methyl a-L-arabinopyranoside

Description

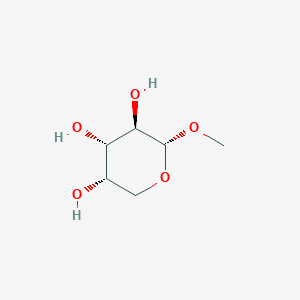

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S)-2-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDGHWFPLXXWRD-UNTFVMJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415764 | |

| Record name | AC1NSYO7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3945-28-6 | |

| Record name | AC1NSYO7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl α-L-arabinopyranoside

Introduction: The Significance of Methyl α-L-arabinopyranoside in Glycoscience

Methyl α-L-arabinopyranoside (CAS No. 3945-28-6) is a methylated monosaccharide that holds a significant position in the field of glycoscience, particularly in synthetic carbohydrate chemistry and drug discovery. As a derivative of L-arabinose, a pentose sugar found in various biopolymers like hemicellulose and pectin, this compound serves as a crucial building block and a valuable probe for studying carbohydrate-protein interactions. Its rigid pyranoside ring structure, combined with the specific α-anomeric configuration of the methoxy group at the C1 position, provides a defined stereochemistry that is essential for the synthesis of complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics. Understanding its fundamental physicochemical properties is paramount for researchers and drug development professionals who aim to utilize this molecule in rational drug design, metabolic pathway analysis, or as a reference standard in analytical biochemistry. This guide provides a comprehensive overview of these properties, grounded in established experimental protocols and authoritative scientific literature.

Core Physicochemical Properties

The fundamental properties of Methyl α-L-arabinopyranoside are summarized below. It is critical to distinguish this isomer from its more commonly documented anomer, Methyl β-L-arabinopyranoside, as their stereochemical differences result in distinct physical properties.

| Property | Value | Source(s) |

| CAS Number | 3945-28-6 | [1][2][3] |

| Molecular Formula | C₆H₁₂O₅ | [2][3] |

| Molecular Weight | 164.16 g/mol | [2] |

| IUPAC Name | (2R,3R,4S,5S)-2-methoxyoxane-3,4,5-triol | [1] |

| Appearance | White to off-white crystalline solid | (Typical) |

| Melting Point | Data not readily available in cited literature. For context, the β-anomer melts at 169-173 °C.[4] | N/A |

| Specific Rotation ([α]D) | Data not readily available in cited literature. NMR coupling constants suggest a conformational equilibrium.[4][5] | N/A |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) due to the presence of multiple hydroxyl groups capable of hydrogen bonding. | (General Principle) |

Detailed Analysis of Key Properties

Molecular Structure and Stereochemistry

The structure of Methyl α-L-arabinopyranoside is defined by two key stereochemical features: the "L" configuration, which refers to the stereochemistry relative to L-glyceraldehyde, and the "α" anomeric configuration, where the C1 methoxy group is in an axial position (trans to the C5 hydroxymethyl group is not applicable here, so it is defined by its orientation relative to the other ring substituents). This specific three-dimensional arrangement is crucial for its recognition by enzymes and binding partners. The pyranose ring typically adopts a chair conformation. Crystallographic studies have elucidated the precise bond lengths and angles of the solid-state structure.[6]

The conformational dynamics of the pyranose ring are also a key property. In solution, while a chair conformation is often predominant, the molecule can exist in equilibrium between different conformers (e.g., ¹C₄ and ⁴C₁). This equilibrium can be studied using Nuclear Magnetic Resonance (NMR) spectroscopy, where the coupling constants (³J(H,H)) between adjacent protons provide insight into the dihedral angles and thus the dominant conformation in a given solvent.[5]

Caption: 2D representation of Methyl α-L-arabinopyranoside's structure.

Solubility Profile

Like most small carbohydrates, Methyl α-L-arabinopyranoside is a polar molecule. Its solubility is governed by the principle of "like dissolves like." The three hydroxyl (-OH) groups and the ring oxygen create a hydrophilic character, allowing the molecule to form multiple hydrogen bonds with polar solvents such as water, methanol, and ethanol. Conversely, it is expected to have poor solubility in non-polar solvents like hexane or diethyl ether.

The causality behind this is the energetically favorable interaction between the hydroxyl groups of the sugar and the solvent molecules. Water molecules, for instance, can act as both hydrogen bond donors and acceptors, effectively solvating the sugar and overcoming the crystal lattice energy of the solid. This property is fundamental for its use in biological assays and as a reactant in many synthetic organic reactions, which are often carried out in polar media.

Optical Activity

As a chiral molecule, Methyl α-L-arabinopyranoside is optically active, meaning it rotates the plane of plane-polarized light. The magnitude and direction of this rotation are quantified by its specific rotation, [α]. This is an intrinsic property that depends on the wavelength of light used (typically the sodium D-line, 589 nm), the temperature, the solvent, and the concentration. The "L" designation in its name historically relates to its optical rotation relative to glyceraldehyde, but the actual sign (+ for dextrorotatory, - for levorotatory) must be determined experimentally. While specific values for the α-anomer are not readily found in broad databases, they are documented in primary literature.[5] The measurement of optical rotation is a critical quality control parameter to confirm the stereochemical identity and purity of the compound.

Experimental Protocols for Characterization

The following section details standardized methodologies for determining the key physicochemical properties discussed. These protocols are designed to be self-validating by including steps for calibration and system suitability.

Protocol 1: Determination of Specific Rotation by Polarimetry

This protocol outlines the measurement of the optical rotation of Methyl α-L-arabinopyranoside to determine its specific rotation.

Causality: The specific rotation is a fundamental constant for a chiral substance. This experiment validates the stereochemical identity of the sample by comparing the measured value to the literature value. The procedure controls for variables like concentration, path length, temperature, and wavelength to ensure a standardized, reproducible result.

Methodology:

-

Instrument Preparation:

-

Turn on the polarimeter and the sodium lamp light source. Allow the instrument to warm up for at least 30 minutes to ensure a stable light output.

-

Calibrate the instrument using a blank (the pure solvent to be used for the sample). Fill the polarimeter cell with the solvent (e.g., deionized water), ensure no air bubbles are present in the light path, and set the reading to zero.

-

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of Methyl α-L-arabinopyranoside using an analytical balance.

-

Quantitatively transfer the sample to a 10 mL volumetric flask.

-

Dissolve the sample in the chosen solvent (e.g., deionized water) and fill to the mark. Ensure the solution is homogeneous. This creates a concentration (c) of approximately 1 g/100 mL.

-

-

Measurement:

-

Rinse the polarimeter cell (typically 1 decimeter in length) with a small amount of the sample solution, then fill it carefully to avoid air bubbles.

-

Place the filled cell in the polarimeter.

-

Record the observed rotation (α) in degrees. Take at least three independent readings and calculate the average.

-

-

Calculation of Specific Rotation ([α]):

-

Use the following formula: [α]_D^T = α / (l × c) Where:

-

α = observed rotation in degrees

-

l = path length of the cell in decimeters (dm)

-

c = concentration in g/mL

-

-

Report the value including the temperature (T) and wavelength (D for sodium D-line).

-

Caption: Workflow for determining specific rotation via polarimetry.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure, including the anomeric configuration and the purity of the sample.

Causality: ¹H and ¹³C NMR are non-destructive techniques that give a unique spectral fingerprint for a molecule. For this glycoside, the chemical shift of the anomeric proton (H1) and its coupling constant (³J(H1,H2)) are diagnostic of the α-configuration. The number and chemical shifts of the carbon signals in the ¹³C spectrum confirm the presence of six unique carbons.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of Methyl α-L-arabinopyranoside in approximately 0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. Key parameters to observe are the chemical shift (δ) of the anomeric proton (H1), which is expected to be downfield due to the two adjacent oxygen atoms, and its coupling constant to H2. For α-anomers in a ¹C₄ conformation, a small coupling constant is typically observed.

-

Acquire a ¹³C NMR spectrum. Observe the six distinct carbon signals. The anomeric carbon (C1) will appear around 100-110 ppm.

-

-

Spectral Analysis:

-

Integrate the proton signals to confirm the relative number of protons.

-

Analyze the coupling patterns to establish connectivity.

-

Compare the obtained spectra with literature data to confirm the structure and stereochemistry. Primary literature reports detailed ¹³C NMR data for this compound and its derivatives.[2]

-

Applications in Research and Drug Development

Methyl α-L-arabinopyranoside is not typically an active pharmaceutical ingredient itself but is an invaluable tool in the drug development pipeline.

-

Synthetic Building Block: It is used as a starting material for the synthesis of more complex carbohydrate structures. The hydroxyl groups can be selectively protected and deprotected to allow for regioselective glycosylation reactions, building up oligosaccharides with precise linkages.[6]

-

Enzyme Substrate Analogue: It can be used in studies of α-L-arabinofuranosidases and other glycosidases to probe enzyme specificity and mechanism.[6]

-

Reference Standard: In analytical chemistry, it serves as a well-defined standard for the calibration of chromatographic systems (e.g., HPLC, GC) used to analyze complex carbohydrate mixtures from natural products or biological samples.

References

-

Methyl a-L-arabinopyranoside (CAS 3945-28-6) . Chemsrc.com. [Link]

- Evtushenko, E. V., & Ovodov, Y. S. (1985). New syntheses and C-13 NMR-spectra of methyl ethers of methyl alpha-L-arabinopyranoside. Khimiya Prirodnykh Soedinenii, (2), 178-181.

- Takagi, S., & Jeffrey, G. A. (1978). The crystal structures of methyl α-L-arabinopyranoside and methyl β-L-arabinopyranoside. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 34(5), 1591-1595.

- Janson, J., Lindberg, B., Samuelsson, B., Lane, P., Rosell, S., & Björkroth, U. (1982). Formation of Methyl alpha-L-Arabinopyranoside on Alkaline Treatment of Methyl alpha-L-Arabinofuranoside. Acta Chemica Scandinavica, 36b, 277-279.

-

Pinto, B. M., et al. (2010). Triterpenoid Saponins from Lippia alba (Mill.) NE Brown . Journal of the Brazilian Chemical Society, 21(4), 675-681. [Link]

Sources

- 1. (PDF) Formation of Methyl Alpha-L-Arabinopyranoside on [research.amanote.com]

- 2. researchgate.net [researchgate.net]

- 3. Conformations of the Pyranoid Sugars. II. Infrared Absorption Spectra of Some Aldopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals - [thieme-connect.com]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

The Pursuit of Methyl α-L-arabinopyranoside: A Technical Guide for Researchers

Preamble: Navigating the Scarcity of a Key Glycosyl Derivative

For researchers and drug development professionals, access to pure, stereochemically defined carbohydrate building blocks is paramount. Methyl α-L-arabinopyranoside, a seemingly simple methyl glycoside, presents a unique acquisition challenge. Unlike many other monosaccharide derivatives, direct isolation from natural sources is not a viable strategy. Extensive literature reviews and phytochemical screenings reveal that while the parent sugar, L-arabinose, is one of the most abundant pentoses in the plant kingdom, its α-methyl pyranoside form is not a known natural product.[1][2][3] Nature prefers to incorporate L-arabinose into complex polysaccharides like hemicelluloses and pectins, often in its furanose form.[1][3][4]

This guide, therefore, pivots from a conventional natural product isolation workflow to a more pragmatic and scientifically rigorous approach: the isolation of the natural precursor followed by a controlled, optimized chemical synthesis. This document provides an in-depth technical narrative, guiding the researcher from the procurement of L-arabinose from its natural reservoirs to the synthesis, purification, and final characterization of high-purity Methyl α-L-arabinopyranoside.

Part 1: The Natural Wellspring - Sourcing L-Arabinose

The journey to Methyl α-L-arabinopyranoside begins with its constituent sugar, L-arabinose. This pentose is a major component of the hemicelluloses and pectic polysaccharides that constitute the cell walls of many plants.[3][5][6]

Prominent Natural Sources of L-Arabinose

| Source Material | Typical L-Arabinose Content (in Hemicellulose) | Key Polysaccharide |

| Corn Cobs/Fiber | High | Arabinoxylan |

| Wheat/Rye Bran | Moderate to High | Arabinoxylan |

| Sugar Beet Pulp | Moderate | Pectin (Arabinan side chains) |

| Gum Arabic | High | Arabinogalactan |

| Coniferous Woods | Low to Moderate | Arabinogalactan |

This table summarizes common, high-yield sources for the precursor L-arabinose.[1][3][4]

Protocol: Acid Hydrolysis of Hemicellulose for L-Arabinose Isolation

The liberation of L-arabinose from its polymeric matrix is most commonly achieved through acid hydrolysis. This process cleaves the glycosidic bonds of the polysaccharide backbone. The choice of acid and reaction conditions is critical to maximize the yield of the desired monosaccharide while minimizing degradation products.

Rationale: Dilute sulfuric acid is employed as it is effective at hydrolyzing the more labile furanosidic and pentosidic linkages in hemicellulose at lower temperatures and shorter times than those required for cellulose, allowing for a degree of selectivity.[3][4]

Step-by-Step Methodology:

-

Source Material Preparation: Begin with dried and milled plant material (e.g., corn cobs, rye bran) to increase surface area.

-

Delignification (Optional but Recommended): To improve hydrolysis efficiency, a pre-treatment to remove lignin can be performed. This often involves treatment with an alkaline solution or an organosolv process.

-

Acid Hydrolysis:

-

Suspend the hemicellulose-rich material in a solution of dilute sulfuric acid (e.g., 2-4% w/v).

-

Heat the suspension in an autoclave or a sealed reactor at a controlled temperature (typically 120-140°C) for a defined period (30-60 minutes).[4]

-

-

Neutralization and Filtration:

-

Cool the reaction mixture and neutralize the acid with a base such as calcium carbonate or barium hydroxide. This will precipitate the sulfate ions as insoluble salts.

-

Filter the mixture to remove the solid residue (lignin, cellulose, and precipitated salts). The filtrate contains the liberated monosaccharides.

-

-

Purification of L-Arabinose:

-

The resulting hydrolysate is a mixture of sugars. Further purification can be achieved through techniques such as chromatography (e.g., ion-exchange or size-exclusion) to isolate L-arabinose from other sugars like xylose and glucose.

-

Crystallization from a suitable solvent (often aqueous ethanol) can then be used to obtain pure L-arabinose.

-

Part 2: The Synthetic Imperative - Fischer Glycosidation

With pure L-arabinose in hand, the next stage is the synthesis of the target methyl glycoside. The Fischer glycosidation is a classic, acid-catalyzed reaction that remains the most direct method for this transformation.[7] However, the reaction is not without its complexities, as it typically yields a mixture of isomers.

Causality of Isomer Formation: The reaction proceeds via a carbocation intermediate at the anomeric carbon. The nucleophilic attack by methanol can occur from either the alpha or beta face, leading to both anomers. Furthermore, the inherent conformational flexibility of the sugar allows for the formation of both five-membered (furanoside) and six-membered (pyranoside) rings.[7]

Workflow for Fischer Glycosidation and Isomer Management

Caption: Workflow for the synthesis and purification of Methyl α-L-arabinopyranoside.

Protocol: Synthesis and Purification of Methyl α-L-arabinopyranoside

Rationale: The reaction conditions are carefully controlled to favor the formation of the thermodynamically more stable pyranoside isomers. The use of a weak base like pyridine can further drive the equilibrium from the kinetically favored furanosides towards the pyranosides.[7] The subsequent chromatographic separation relies on the differential polarity of the anomers.

Step-by-Step Methodology:

-

Reaction Setup:

-

Suspend dry L-arabinose in anhydrous methanol.

-

Cool the mixture in an ice bath and slowly add a catalyst, such as acetyl chloride or gaseous HCl, to generate methanolic HCl in situ.

-

-

Glycosidation:

-

Allow the reaction to proceed at a controlled temperature (e.g., reflux) for a specific duration. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product mixture.

-

-

Isomerization (Optional but Recommended):

-

After an initial reaction period, cool the mixture and add pyridine. Continue to stir at room temperature. This will facilitate the conversion of the less stable furanoside forms to the more stable pyranoside forms.[7]

-

-

Neutralization and Workup:

-

Neutralize the acidic reaction mixture with a solid base like silver carbonate or an ion-exchange resin.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude syrup containing the mixture of methyl glycosides.

-

-

Chromatographic Separation:

-

The separation of the α- and β-pyranoside anomers is the most challenging step and is typically achieved by column chromatography on silica gel.[8]

-

A solvent system with a specific polarity, often a mixture of a non-polar solvent (like ethyl acetate or dichloromethane) and a polar solvent (like methanol or ethanol), is used. The optimal solvent gradient must be determined empirically.

-

The different spatial orientations of the hydroxyl groups on the α and β anomers lead to different interactions with the stationary phase, allowing for their separation.

-

Collect fractions and analyze them by TLC to identify those containing the pure Methyl α-L-arabinopyranoside.

-

Part 3: Characterization and Quality Control

The final, crucial step is the unambiguous structural confirmation of the isolated product. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this purpose, as specific signals are highly diagnostic of the anomeric configuration.

NMR Spectroscopy for Anomeric Configuration Assignment

The key to distinguishing between the α and β anomers lies in the analysis of the anomeric proton (H-1) and anomeric carbon (C-1) signals in the ¹H and ¹³C NMR spectra, respectively.

Underlying Principle: The anomeric effect and the Karplus relationship govern the chemical shifts and coupling constants of the anomeric center. For pyranosides, the α-anomer typically has an axial anomeric proton, while the β-anomer has an equatorial one. This leads to predictable differences in their NMR parameters.[9][10][11]

| Parameter | Expected Value for Methyl α-L-arabinopyranoside | Expected Value for Methyl β-L-arabinopyranoside | Rationale |

| ¹H NMR: δ(H-1) | Typically downfield (higher ppm) | Typically upfield (lower ppm) | The α-anomeric proton is deshielded compared to the β-anomer.[11] |

| ¹H NMR: ³J(H-1, H-2) | Small coupling constant (~2-4 Hz) | Large coupling constant (~7-9 Hz) | Reflects the dihedral angle between H-1 and H-2 (axial-equatorial in α vs. axial-axial in β).[9][10] |

| ¹³C NMR: δ(C-1) | Typically around 100-104 ppm | Typically around 104-108 ppm | The C-1 of the β-anomer is generally deshielded relative to the α-anomer. |

| ¹³C NMR: ¹J(C-1, H-1) | Larger coupling constant (~170 Hz) | Smaller coupling constant (~160 Hz) | The one-bond coupling constant is sensitive to the anomeric configuration.[9] |

This table provides a guide for the characterization of the anomeric configuration using NMR spectroscopy.

Final Purity Assessment

Beyond NMR, the purity of the final product should be confirmed by:

-

High-Performance Liquid Chromatography (HPLC): To ensure a single, sharp peak corresponding to the desired product.

-

Mass Spectrometry (MS): To confirm the correct molecular weight.

-

Melting Point and Optical Rotation: To compare with literature values for the pure compound.

Conclusion

The acquisition of Methyl α-L-arabinopyranoside for research and development is a two-stage process that combines natural product chemistry with synthetic methodology. By first efficiently isolating the abundant precursor L-arabinose from plant biomass and then employing a carefully controlled and optimized Fischer glycosidation and purification protocol, researchers can reliably obtain this valuable glycosyl donor in high purity. The rigorous application of chromatographic separation and spectroscopic characterization is essential to ensure the final product meets the stringent quality standards required for its use in drug discovery and other advanced scientific applications.

References

-

Anomeric O-Functionalization of Carbohydrates for Chemical Conjugation to Vaccine Constructs. (n.d.). PMC - NIH. [Link]

-

Supplementary Information. (n.d.). J. Braz. Chem. Soc.[Link]

-

Assignment of anomeric configuration and identification of carbohydrate residues by 13C nmr. 1. Galacto- and glucopyranosides and furanosides. (1976). Canadian Journal of Chemistry. [Link]

-

Isolation of arabinose and galactose from industrial sidestreams in high yield and purity. (2023). BioResources. [Link]

-

Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. (2021). PubMed Central. [Link]

-

Methyl alpha-L-rhamnopyranoside. (n.d.). PubChem. [Link]

-

The synthesis, separation, and identification of the methyl ethers of arabinose and their derivatives. (1965). Canadian Journal of Chemistry. [Link]

-

Isolation and chemical characterization of hemicelluloses from rye bran. (2014). Carbohydrate Polymers. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley. [Link]

-

Lignocellulose-Derived Arabinose for Energy and Chemicals Synthesis through Microbial Cell Factories: A Review. (2023). MDPI. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000646). (n.d.). Human Metabolome Database. [Link]

-

Methyl beta-L-arabinopyranoside. (n.d.). PubChem. [Link]

-

Simple Synthesis of Methyl 2- -β-D-Xylopyranosyl-α-L-arabinofuranoside, a Fragment of Natural Arabinoglucuronoxylans. (2001). Chemical Papers. [Link]

-

An introduction to L-arabinose, a functional ingredient of foods with functional claims and specified health foods. (n.d.). fujicco.co.jp. [Link]

-

Lignocellulose-Derived Arabinose for Energy and Chemicals Synthesis through Microbial Cell Factories: A Review. (2023). ResearchGate. [Link]

-

Novel Functional Sugar L-Arabinose: Its Functionality, Uses and Production Methods. (2004). ResearchGate. [Link]

-

Lignocellulose-derived arabinose for energy and chemicals synthesis through microbial cell factories: a review. (2023). CERES Research Repository. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). MDPI. [Link]

-

Formation of Methyl Alpha-L-Arabinopyranoside on. (1982). Amanote Research. [Link]

-

Synthesis of methyl 4-O-methyl-α-DL-arabinopyranoside from 3-methoxy-3,4-dihydro-2H-pyran. (1970). Canadian Journal of Chemistry. [Link]

-

Efficient isomerization of methyl arabinofuranosides into corresponding arabinopyranosides in presence of pyridine. (2016). PubMed. [Link]

-

Marine Organisms as Alkaloid Biosynthesizers of Potential Anti-Alzheimer Agents. (2020). MDPI. [Link]

-

methyl alpha-D-glucopyranoside. (n.d.). PubChem. [Link]

-

Effects of L-Arabinose on Glycemic Responses After the Consumption of Sucrose-Rich Foods in Individuals with Impaired Fasting Glucose: A Randomized Controlled Cross-Over Trial. (2025). PubMed. [Link]

-

Identification and characterization of a novel L-arabinose isomerase from Anoxybacillus flavithermus useful in D-tagatose production. (2014). PubMed. [Link]

-

Methyl alpha-D-mannopyranoside. (n.d.). PubChem. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. arabinose.jp [arabinose.jp]

- 3. researchgate.net [researchgate.net]

- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 5. Lignocellulose-Derived Arabinose for Energy and Chemicals Synthesis through Microbial Cell Factories: A Review | MDPI [mdpi.com]

- 6. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]

- 7. Efficient isomerization of methyl arabinofuranosides into corresponding arabinopyranosides in presence of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemicalpapers.com [chemicalpapers.com]

- 9. Anomeric O-Functionalization of Carbohydrates for Chemical Conjugation to Vaccine Constructs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]

A Technical Guide to the Spectroscopic Characterization of Methyl α-L-arabinopyranoside

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Methyl α-L-arabinopyranoside, a key monosaccharide derivative in glycobiology and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific principles and practical insights for its structural elucidation using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).

Introduction: The Significance of Methyl α-L-arabinopyranoside

Methyl α-L-arabinopyranoside is the methyl glycoside of the L-arabinose sugar. The "α" designation refers to the stereochemistry at the anomeric carbon (C1), where the methoxy group is in an axial position relative to the pyranose ring in its most stable chair conformation. This seemingly subtle structural feature has profound implications for its chemical reactivity and biological activity, making precise spectroscopic characterization paramount. Understanding its three-dimensional structure is crucial for studies involving carbohydrate-protein interactions, enzymatic reactions, and the synthesis of more complex oligosaccharides and glycoconjugates.

This guide will delve into the three primary spectroscopic techniques used to characterize Methyl α-L-arabinopyranoside, providing both the expected data and the rationale behind the experimental approaches.

Section 1: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR is a powerful, non-destructive technique that provides detailed information about the chemical environment of hydrogen atoms within a molecule. For a carbohydrate like Methyl α-L-arabinopyranoside, the ¹H NMR spectrum reveals the number of unique protons, their connectivity through spin-spin coupling, and their stereochemical relationships.

Foundational Principles of ¹H NMR for Carbohydrates

The chemical shift (δ) of a proton is influenced by the electron density of its local environment. In carbohydrates, protons attached to carbons bearing hydroxyl groups are deshielded and appear at higher chemical shifts (downfield) compared to protons on carbons without oxygen substituents. The anomeric proton (H-1), being attached to a carbon linked to two oxygen atoms, is the most deshielded and typically appears in a distinct region of the spectrum, making it a key diagnostic signal.

The coupling constant (J), which describes the interaction between neighboring protons, is highly dependent on the dihedral angle between them. This relationship, described by the Karplus equation, allows for the determination of the relative stereochemistry of the protons and, by extension, the sugar's conformation.

Experimental Protocol: ¹H NMR of Methyl α-L-arabinopyranoside

A robust and reproducible NMR protocol is essential for obtaining high-quality data. The following outlines a standard procedure for the ¹H NMR analysis of a methyl glycoside.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 1-5 mg of high-purity Methyl α-L-arabinopyranoside.[1]

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, typically Deuterium Oxide (D₂O) for carbohydrates, in a clean, dry 5 mm NMR tube.[2][3] D₂O is chosen for its ability to dissolve polar carbohydrates and to exchange with the hydroxyl protons, simplifying the spectrum by removing their signals.

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette.[3]

-

-

Instrument Setup and Data Acquisition:

-

The analysis is typically performed on a 400 MHz or higher field NMR spectrometer to achieve adequate signal dispersion.

-

The deuterium signal from the solvent is used for the field-frequency lock.

-

A standard one-pulse experiment is used to acquire the ¹H NMR spectrum.

-

Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 seconds to ensure full relaxation of all protons, and a spectral width that encompasses all expected proton signals.

-

Spectroscopic Data for Methyl α-L-arabinopyranoside (¹³C NMR)

Table 2: Experimental ¹³C NMR Data for Methyl β-L-arabinopyranoside in D₂O

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~104.5 |

| C-2 | ~72.0 |

| C-3 | ~74.0 |

| C-4 | ~69.0 |

| C-5 | ~66.0 |

| -OCH₃ | ~58.0 |

Data is interpreted from similar compounds and general carbohydrate NMR principles.

For Methyl α-L-arabinopyranoside , the anomeric carbon (C-1) is expected to be more shielded (appear at a lower chemical shift) compared to the β-anomer. This is a general trend for methyl glycosides.

Expected ¹³C NMR Data for Methyl α-L-arabinopyranoside in D₂O:

| Carbon | Expected Chemical Shift (δ, ppm) | Rationale for Difference from β-anomer |

| C-1 | ~100-102 | The anomeric carbon in the α-anomer is typically more shielded. |

| C-2 | ~70-72 | |

| C-3 | ~72-74 | |

| C-4 | ~67-69 | |

| C-5 | ~64-66 | |

| -OCH₃ | ~56-58 |

Section 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Foundational Principles of MS for Glycosides

For a relatively small and polar molecule like Methyl α-L-arabinopyranoside, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed. [4]ESI allows for the ionization of the molecule directly from solution with minimal fragmentation, primarily yielding the molecular ion or adducts with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺). The accurate mass measurement from a high-resolution mass spectrometer can be used to confirm the elemental composition of the molecule.

Experimental Protocol: MS of Methyl α-L-arabinopyranoside

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with ESI-MS, such as methanol, acetonitrile, or a mixture with water. [5] * The addition of a small amount of a salt, such as sodium acetate, can promote the formation of specific adducts for improved signal intensity.

-

-

Instrument Setup and Data Acquisition:

-

The sample solution is introduced into the ESI source of the mass spectrometer.

-

The mass spectrometer is operated in positive ion mode to detect protonated molecules or cation adducts.

-

A full scan mass spectrum is acquired over a relevant m/z range.

-

Spectroscopic Data for Methyl α-L-arabinopyranoside (MS)

The molecular formula of Methyl α-L-arabinopyranoside is C₆H₁₂O₅. The expected exact mass can be calculated and observed in a high-resolution mass spectrum.

Table 3: Expected Mass Spectrometry Data for Methyl α-L-arabinopyranoside

| Ion | Calculated Exact Mass (m/z) | Expected Observation |

| [M+H]⁺ | 165.0758 | A peak corresponding to the protonated molecule. |

| [M+Na]⁺ | 187.0577 | A prominent peak, often the base peak, corresponding to the sodium adduct. |

| [M+K]⁺ | 203.0317 | A peak corresponding to the potassium adduct, often observed as a smaller peak alongside the sodium adduct. |

The relative intensities of these adducts will depend on the purity of the sample and the solvents used.

Conclusion

The structural elucidation of Methyl α-L-arabinopyranoside relies on the synergistic use of ¹H NMR, ¹³C NMR, and Mass Spectrometry. While a complete, publicly available experimental dataset for the α-anomer is elusive, this guide provides the foundational knowledge, detailed experimental protocols, and well-reasoned expected data based on established principles of carbohydrate spectroscopy. By understanding the nuances of how stereochemistry influences spectroscopic output, researchers can confidently identify and characterize this important molecule in their studies. The provided workflows and data tables serve as a valuable resource for planning experiments and interpreting results in the fields of glycobiology and drug development.

References

Sources

- 1. organomation.com [organomation.com]

- 2. Determination of glycan structure by nuclear magnetic resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. How to make an NMR sample [chem.ch.huji.ac.il]

- 4. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 5. chemimpex.com [chemimpex.com]

The Architectural Blueprint of a Key Arabinose Derivative: A Technical Guide to the Crystal Structure and Conformational Analysis of Methyl α-L-arabinopyranoside

Introduction: The Significance of Methyl α-L-arabinopyranoside in Glycoscience

Methyl α-L-arabinopyranoside, a derivative of the pentose L-arabinose, serves as a fundamental building block in the intricate world of carbohydrate chemistry. Its structural and conformational properties are of paramount importance to researchers in glycobiology and drug development. Understanding the precise three-dimensional arrangement of its atoms in the solid state and its dynamic behavior in solution is crucial for designing molecules that can interact with biological targets such as enzymes and receptors. This technical guide provides an in-depth analysis of the crystal structure and conformational landscape of Methyl α-L-arabinopyranoside, integrating experimental data with theoretical insights to offer a comprehensive resource for scientists in the field.

Part 1: The Solid-State Architecture - Unveiling the Crystal Structure

The definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction.[1][2][3] This technique provides a high-resolution snapshot of the molecule's structure, offering precise measurements of bond lengths, bond angles, and torsional angles.

Methodology: Single-Crystal X-ray Diffraction

The determination of the crystal structure of Methyl α-L-arabinopyranoside involves a systematic workflow. This process is a self-validating system, where the quality of the final structure is supported by numerous statistical metrics.

Caption: Workflow for Single-Crystal X-ray Diffraction.

Crystallographic Data for Methyl α-L-arabinopyranoside

The crystal structure of Methyl α-L-arabinopyranoside was first determined by S. Takagi and G. A. Jeffrey in 1978. Their work, published in Acta Crystallographica Section B, remains the foundational reference for the solid-state conformation of this molecule.

| Parameter | Value | Source |

| Chemical Formula | C₆H₁₂O₅ | |

| Molecular Weight | 164.16 g/mol | |

| Crystal System | Orthorhombic | (Takagi & Jeffrey, 1978) |

| Space Group | P2₁2₁2₁ | (Takagi & Jeffrey, 1978) |

| Unit Cell Dimensions | a = 9.343(1) Å | (Takagi & Jeffrey, 1978) |

| b = 17.031(1) Å | (Takagi & Jeffrey, 1978) | |

| c = 4.724(1) Å | (Takagi & Jeffrey, 1978) | |

| Z (Molecules per unit cell) | 4 | (Takagi & Jeffrey, 1978) |

| Final R-factor | 0.025 | (Takagi & Jeffrey, 1978) |

Molecular Conformation in the Solid State

In its crystalline form, Methyl α-L-arabinopyranoside adopts a ⁴C₁ (L) chair conformation . This is the most stable chair conformation for L-arabinopyranosides, where the C4 and C1 atoms are on opposite sides of the plane defined by C2, C3, C5, and O5. The puckering parameters, as defined by Cremer and Pople, further quantify this conformation.

The substituents on the pyranose ring are oriented as follows:

-

C1: The anomeric methoxy group (-OCH₃) is in an axial position.

-

C2: The hydroxyl group (-OH) is in an equatorial position.

-

C3: The hydroxyl group (-OH) is in an axial position.

-

C4: The hydroxyl group (-OH) is in an equatorial position.

Caption: Substituent orientation in the ⁴C₁ chair conformation.

Hydrogen Bonding Network

The crystal packing of Methyl α-L-arabinopyranoside is stabilized by an extensive network of intermolecular hydrogen bonds. The hydroxyl groups act as both donors and acceptors, creating infinite chains of hydrogen-bonded molecules. Notably, the ring oxygen (O5) also participates as a hydrogen bond acceptor, a feature that distinguishes it from its anomer, methyl β-L-arabinopyranoside. The glycosidic oxygen, however, is not involved in this hydrogen-bonding network.

Part 2: The Dynamic Nature in Solution - Conformational Analysis

While the crystal structure provides a static picture, the conformation of Methyl α-L-arabinopyranoside in solution is dynamic, with the molecule existing in equilibrium between different conformations. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying these conformational equilibria in solution.[4][5][6]

Methodology: NMR Spectroscopy for Conformational Analysis

Conformational analysis of carbohydrates by NMR relies on the measurement of several key parameters, primarily vicinal proton-proton coupling constants (³JH,H). The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing the coupling constants around the pyranose ring, the dominant chair conformation and any minor conformers can be identified.

Caption: Workflow for NMR-based Conformational Analysis.

Conformational Equilibrium in Solution

Experimental NMR studies have shown that for Methyl α-L-arabinopyranoside, the conformational equilibrium is heavily shifted in favor of the ⁴C₁ chair conformation , the same conformation observed in the crystal structure. However, depending on the solvent, a minor contribution from the inverted ¹C₄ chair conformation can be present.

The preference for the ⁴C₁ conformation is a result of the interplay of several factors, including:

-

Anomeric Effect: This stereoelectronic effect favors the axial orientation of the anomeric methoxy group, which is present in the ⁴C₁ conformation.

-

Steric Interactions: The ⁴C₁ conformation places the larger hydroxyl groups in equatorial positions where possible, minimizing steric strain.

-

Solvent Effects: The polarity of the solvent can influence the conformational equilibrium by affecting intramolecular hydrogen bonding and the magnitude of the anomeric effect.

In solvents like deuterochloroform (CDCl₃), pyridine, and dioxane, the ⁴C₁ conformer is predominant. The equilibrium can be represented as:

¹C₄ (L) ⇌ ⁴C₁ (L)

Caption: Conformational equilibrium of Methyl α-L-arabinopyranoside in solution.

Conclusion: A Unified Structural and Conformational Perspective

The combined analysis of single-crystal X-ray diffraction and solution-state NMR spectroscopy provides a comprehensive understanding of Methyl α-L-arabinopyranoside. The solid-state structure reveals a well-defined ⁴C₁ chair conformation stabilized by an extensive hydrogen-bonding network. In solution, this ⁴C₁ conformation remains dominant, highlighting the intrinsic stability of this arrangement. This detailed structural and conformational knowledge is invaluable for molecular modeling studies, the design of carbohydrate-based therapeutics, and the interpretation of biological recognition events involving L-arabinose residues. The data presented in this guide serves as a foundational reference for researchers and scientists working at the interface of chemistry and biology.

References

-

General NMR Spectroscopy of Carbohydrates and Conformational Analysis in Solution. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Lanzetta, R., Parrilli, M., Garzillo, C., di Matteo, A., & del Re, G. (n.d.). Conformational equilibria of methyl α-L-arabinopyranosides in solution. Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 14, 2026, from [Link]

-

Methyl beta-L-arabinopyranoside. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

- Takagi, S., & Jeffrey, G. A. (1978). The crystal structures of methyl α-L-arabinopyranoside and methyl β-L-arabinopyranoside. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 34(5), 1591-1596.

-

Small molecule X-ray crystallography. (n.d.). Excillum. Retrieved January 14, 2026, from [Link]

-

Small molecule X-ray crystallography. (n.d.). The University of Queensland. Retrieved January 14, 2026, from [Link]

-

Nuclear magnetic resonance spectroscopy of carbohydrates. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

Conformational analysis of carbohydrates inferred from NMR spectroscopy and molecular modeling. Applications to the behavior of oligo-galactomannan chains. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

-

Small Molecule X-ray Crystallography. (n.d.). North Carolina State University. Retrieved January 14, 2026, from [Link]

Sources

- 1. rigaku.com [rigaku.com]

- 2. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 3. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

- 4. researchgate.net [researchgate.net]

- 5. Solution Conformation of Carbohydrates: A View by Using NMR Assisted by Modeling | Springer Nature Experiments [experiments.springernature.com]

- 6. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

Unveiling the Machinery: The Biosynthesis of L-Arabinose Containing Glycans in Plants

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Architectural and Functional Significance of Arabinosylated Glycans

In the intricate world of plant biology, L-arabinose, a seemingly simple pentose sugar, is a fundamental building block for a vast array of complex glycans that dictate cellular architecture, signaling, and survival.[1][2][3] Constituting a significant fraction of the plant cell wall, L-arabinose is predominantly found in its furanose ring form (arabinofuranose, Araf) within the structures of pectins, hemicelluloses, and a diverse class of glycoproteins.[1][3] These arabinosylated macromolecules are not mere structural fillers; they are dynamic components crucial for cell adhesion, wall porosity, plant development, and defense against pathogens.[4][5] For researchers in drug development and crop science, understanding the biosynthetic pathways that construct these complex carbohydrates is paramount. Manipulating these pathways could lead to crops with enhanced disease resistance, improved biomass properties for biofuels, or the production of novel bioactive compounds. This guide provides a deep dive into the core enzymatic machinery and cellular logistics responsible for synthesizing L-arabinose containing glycans, framed with the practical insights needed for laboratory application.

Part 1: The Genesis of the Precursor - Synthesis and Trafficking of UDP-L-Arabinose

The journey of every arabinose residue incorporated into a glycan begins with the synthesis of its activated nucleotide sugar donor, UDP-L-arabinose. This process is a masterpiece of subcellular compartmentalization and enzymatic specificity, primarily revolving around the Golgi apparatus and the cytosol.

The Core De Novo Pathway in the Golgi Apparatus

The primary route for UDP-L-arabinose synthesis begins with UDP-D-glucose and proceeds through a series of enzymatic conversions.[6] The final and committing step is the epimerization of UDP-D-xylose (UDP-Xyl) to UDP-L-arabinopyranose (UDP-Arap).[4][7]

-

Key Enzyme: UDP-D-xylose 4-epimerase (UXE) . In Arabidopsis thaliana, the major enzyme responsible for this reaction is MURUS4 (MUR4) .[4][7]

-

Causality - Why the Golgi?: MUR4 is a Type-II membrane protein localized within the Golgi lumen.[4][7] This localization is critical as it places the production of UDP-Arap in the same compartment where the glycosyltransferases (GTs) that build the polysaccharide backbones reside.[4][8] This co-localization ensures a ready supply of the precursor for glycan synthesis. The mur4 mutant in Arabidopsis exhibits a significant (around 50%) reduction in cell wall arabinose, underscoring the pivotal role of this Golgi-localized pathway.[4][7]

The Cytosolic Contribution and the Furanose Conundrum

While the Golgi is the main hub, a parallel de novo synthesis pathway for UDP-Arap exists in the cytosol, catalyzed by bifunctional UDP-glucose 4-epimerases (UGEs) like AtUGE1 and AtUGE3, which also possess UXE activity.[9] However, the most abundant form of arabinose in mature glycans is the furanose form (Araf), not the pyranose form (Arap) produced by MUR4 and UGEs.[10][11]

This creates a fascinating biological puzzle that is solved by a complex subcellular shuttle:

-

Export: UDP-Arap synthesized in the Golgi lumen is exported to the cytosol.[10][11]

-

Conversion: In the cytosol, UDP-L-arabinopyranose mutases (UAMs) , also known as Reversibly Glycosylated Polypeptides (RGPs), catalyze the conversion of UDP-Arap to UDP-L-arabinofuranose (UDP-Araf).[10][11] These enzymes are often associated with the cytosolic face of the Golgi membrane, suggesting a highly localized conversion process.[11]

-

Import: The newly formed UDP-Araf, the primary donor for most arabinosyltransferases, is then transported back into the Golgi lumen by a specific family of nucleotide sugar transporters (NSTs).[10][11]

This seemingly inefficient shuttle is a critical control point. It ensures that the correct isomeric form of the sugar donor (UDP-Araf) is available to the Golgi-localized arabinosyltransferases that specifically require it for building complex cell wall polymers.[10][11]

}

Diagram 1: UDP-L-Arabinose Biosynthesis and Trafficking

Part 2: Construction of Arabinosylated Glycans

Once UDP-Araf is delivered into the Golgi lumen, a suite of specific arabinosyltransferases (AraTs) transfer arabinofuranosyl residues onto various glycan acceptors. The major classes of arabinosylated polymers are detailed below.

Pectins: Rhamnogalacturonan I (RG-I)

Pectin is a major component of the primary cell wall, and its RG-I domain consists of a repeating disaccharide backbone of rhamnose and galacturonic acid.[5] This backbone is heavily substituted with neutral sugar side chains, predominantly arabinans and galactans.[5][12]

-

Pectic Arabinans: These are side chains composed of α-1,5-linked Araf residues, which can be further branched.[1][12]

-

Key Enzymes: Members of the Glycosyltransferase Family 47 (GT47), such as ARABINAN DEFICIENT 1 (ARAD1) and ARAD2 , are responsible for elongating the α-1,5-arabinan backbone of RG-I.[1]

Arabinogalactan-Proteins (AGPs)

AGPs are a highly diverse class of heavily glycosylated hydroxyproline-rich glycoproteins (HRGPs).[13][14] They consist of a protein core to which large, complex Type II arabinogalactan polysaccharides are attached.[13][15] AGPs are implicated in a multitude of signaling and developmental processes.[16]

-

Structure: The glycan component, which can comprise over 90% of the molecule's mass, features a β-1,3-galactan backbone with β-1,6-galactan side chains that are extensively decorated with arabinose residues.[13][14][16]

-

Key Enzymes: The addition of terminal Araf residues is crucial for AGP function. For example, REDUCED ARABINOSE YARIV 1 (RAY1) , a member of GT77, has been identified as an α-(1->3)-arabinosyltransferase that decorates the galactan side chains of AGPs.[16]

Hemicelluloses: Arabinoxylans and Xyloglucans

Hemicelluloses are a class of polysaccharides that cross-link cellulose microfibrils, providing structural integrity to the cell wall.

-

Arabinoxylans (AX): Predominant in the cell walls of grasses, arabinoxylans consist of a β-1,4-xylan backbone decorated with Araf residues at the C(O)2 and/or C(O)3 positions of the xylosyl units.[17] The degree of arabinosylation is critical for the physical properties of the cell wall and has significant implications for human nutrition and biofuel production.[17]

-

Key Enzymes: Members of the GT61 family have been definitively identified as xylan α-(1,3)-arabinosyltransferases (XATs).[17]

-

-

Xyloglucans (XyG): While the primary structure is a glucan backbone with xylose side chains, xyloglucans in certain plant families, such as Solanaceae (e.g., tomato), can be further substituted with arabinose.[18][19]

-

Key Enzymes: The specific arabinosyltransferases for xyloglucan (XyG-AraT) are less characterized but are an active area of research. They are predicted to belong to the GT47 or GT77 families.[3]

-

}

Diagram 2: Incorporation of L-Arabinose into Major Plant Glycans

| Enzyme Family | Representative Enzyme(s) | Glycan Target | Linkage Formed | Reference(s) |

| GT75 | MUR4 (UXE) | Precursor Synthesis | N/A (Epimerization) | [4][7] |

| GT47 | ARAD1, ARAD2 | Pectin (RG-I) | α-1,5-Araf | [1] |

| GT77 | RAY1 | Arabinogalactan-Protein | α-1,3-Araf | [16] |

| GT61 | XATs (e.g., TaXAT1) | Arabinoxylan | α-1,3-Araf | [17] |

Table 1: Key Glycosyltransferase Families in L-Arabinose Glycan Biosynthesis

Part 3: Field-Proven Methodologies and Protocols

As a Senior Application Scientist, the true understanding of a pathway lies in our ability to probe and measure it. The following section outlines a logical workflow for identifying and characterizing enzymes in the arabinosylation pathway, followed by a specific, self-validating protocol.

Experimental Workflow: From Gene to Function

The identification of a novel arabinosyltransferase often follows a multi-step, hypothesis-driven approach. This workflow is designed to provide robust, cross-validated evidence for gene function.

}

Diagram 3: Workflow for Arabinosyltransferase Identification

Protocol: In Vitro Assay for Arabinosyltransferase Activity

This protocol describes a method to verify the function of a candidate arabinosyltransferase (AraT) using a radiolabeled sugar donor and a defined acceptor substrate.

Objective: To determine if a purified candidate protein can transfer L-arabinose from UDP-L-[¹⁴C]arabinofuranose to a specific acceptor (e.g., arabino-oligosaccharides or a polysaccharide backbone like xylan).

Materials:

-

Purified candidate AraT protein (heterologously expressed)

-

UDP-L-[¹⁴C]arabinofuranose (¹⁴C-UDP-Araf) stock solution (e.g., 0.1 µCi/µL)

-

Acceptor substrate (e.g., 10 mg/mL solution of oat spelt xylan or arabinotriose)

-

Reaction Buffer (5X): 250 mM HEPES pH 7.0, 50 mM MnCl₂, 5 mM DTT

-

Stop Solution: 100% Ethanol (ice-cold)

-

Control Protein: Heat-inactivated candidate protein (95°C for 10 min)

-

Scintillation fluid and vials

Methodology:

-

Reaction Setup (Self-Validating System): Prepare reactions in triplicate on ice in 1.5 mL microfuge tubes.

-

Test Reaction:

-

10 µL Reaction Buffer (5X)

-

5 µL Acceptor Substrate (10 mg/mL)

-

1-5 µg Purified Candidate Protein

-

1 µL ¹⁴C-UDP-Araf

-

ddH₂O to a final volume of 50 µL

-

-

Negative Control 1 (No Enzyme): Replace protein with an equal volume of ddH₂O. Causality: This control validates that the reaction is enzyme-dependent.

-

Negative Control 2 (No Acceptor): Replace acceptor substrate with an equal volume of ddH₂O. Causality: This control verifies that the radioactivity is incorporated into the acceptor, not just bound to the enzyme or precipitating.

-

Negative Control 3 (Inactive Enzyme): Use heat-inactivated protein. Causality: This confirms that a properly folded, active protein is required.

-

-

Incubation: Transfer the tubes to a 30°C water bath and incubate for 1-2 hours. The optimal time should be determined via a time-course experiment.

-

Stopping the Reaction & Precipitation:

-

Stop the reaction by adding 1 mL of ice-cold 100% ethanol. This precipitates the polysaccharide/oligosaccharide product while the unincorporated ¹⁴C-UDP-Araf remains soluble.

-

Vortex briefly and incubate at -20°C for at least 30 minutes to ensure complete precipitation.

-

-

Washing:

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully aspirate and discard the supernatant.

-

Wash the pellet by resuspending in 1 mL of 70% ethanol. This removes any remaining soluble radioactivity.

-

Repeat the centrifugation and aspiration step twice more.

-

-

Quantification:

-

After the final wash, air-dry the pellet completely.

-

Resuspend the pellet in 100 µL of ddH₂O.

-

Add 4 mL of scintillation fluid, vortex well, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis & Interpretation: A successful result is characterized by a significantly higher radioactive count (cpm) in the "Test Reaction" compared to all three negative controls. This provides strong evidence that the candidate protein is an active arabinosyltransferase. For absolute confirmation, the product can be digested and analyzed by HPLC or mass spectrometry to determine the precise linkage formed.[20]

References

-

Anders, N., Wilkinson, M. D., et al. (2012). Glycosyl transferases in family 61 mediate arabinofuranosyl transfer onto xylan in grasses. Proceedings of the National Academy of Sciences. [Link]

-

Seifert, G. J., & Roberts, K. (2021). Three Decades of Advances in Arabinogalactan-Protein Biosynthesis. PubMed Central. [Link]

-

Clarke, A. E., Anderson, R. L., & Stone, B. A. (1979). ARABINOGALACTAN-PROTEINS: Structure, Biosynthesis, and Function. Annual Review of Plant Physiology. [Link]

-

Knoch, E., Dilokpimol, A., & Geshi, N. (2014). Arabinogalactan proteins – Multifunctional glycoproteins of the plant cell wall. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]

-

Wikipedia. (n.d.). Arabinogalactan protein. Wikipedia. [Link]

-

Seifert, G. J. (2018). Three Decades of Advances in Arabinogalactan-Protein Biosynthesis. Plants. [Link]

-

Burget, E. G., & Reiter, W. D. (2003). The Biosynthesis of l-Arabinose in Plants: Molecular Cloning and Characterization of a Golgi-Localized UDP-d-Xylose 4-Epimerase Encoded by the MUR4 Gene of Arabidopsis. The Plant Cell. [Link]

-

Carpita, N. C. (2011). Update on Mechanisms of Plant Cell Wall Biosynthesis: How Plants Make Cellulose and Other (1→4)-β-d-Glycans. Plant Physiology. [Link]

-

Kojo, K., et al. (2024). Cytosolic UDP-L-arabinose synthesis by bifunctional UDP-glucose 4-epimerases in Arabidopsis. The Plant Journal. [Link]

-

Wikipedia. (n.d.). L-arabinose operon. Wikipedia. [Link]

-

Atmodjo, M. A., et al. (2013). Critical Review of Plant Cell Wall Matrix Polysaccharide Glycosyltransferase Activities Verified by Heterologous Protein Expression. Frontiers in Plant Science. [Link]

-

Burget, E. G., & Reiter, W. D. (2003). The biosynthesis of L-arabinose in plants: molecular cloning and characterization of a Golgi-localized UDP-D-xylose 4-epimerase encoded by the MUR4 gene of Arabidopsis. The Plant Cell. [Link]

-

Carpita, N. C. (2011). Update on Mechanisms of Plant Cell Wall Biosynthesis: How Plants Make Cellulose and Other (1→4)-β-d-Glycans. Plant Physiology. [Link]

-

Burget, E. G., & Reiter, W. D. (2003). The biosynthesis of L-Arabinose in plants: Molecular cloning and characterization of a Goli-localized UDP-D-Xylose 4-epimerase encoded by the MUR4 gene of Arabidoposis. ProQuest. [Link]

-

Konishi, T., et al. (2007). Identification of a Mung Bean Arabinofuranosyltransferase That Transfers Arabinofuranosyl Residues onto (1, 5)-Linked α-l-Arabino-Oligosaccharides. Plant Physiology. [Link]

-

Mohnen, D. (2008). Pectin structure and biosynthesis. Current Opinion in Plant Biology. [Link]

-

Konishi, T., et al. (2007). Identification of a mung bean arabinofuranosyltransferase that transfers arabinofuranosyl residues onto (1, 5)-linked alpha-L-arabino-oligosaccharides. PubMed. [Link]

-

Wikipedia. (n.d.). Pectin. Wikipedia. [Link]

-

Liwanag, A. J. M., et al. (2012). Pectin biosynthesis: GALS1 in Arabidopsis thaliana is a beta-1,4-galactan beta-1,4-galactosyltransferase. The Plant Cell. [Link]

-

Rautengarten, C., et al. (2017). The elaborate route for UDP-arabinose delivery into the Golgi of plants. Proceedings of the National Academy of Sciences. [Link]

-

Bethke, G., et al. (2016). Pectin Biosynthesis Is Critical for Cell Wall Integrity and Immunity in Arabidopsis thaliana. The Plant Cell. [Link]

-

Rautengarten, C., et al. (2017). The elaborate route for UDP-arabinose delivery into the Golgi of plants. PNAS. [Link]

-

Kotake, T., et al. (2016). Metabolism of l-arabinose in plants. Journal of Plant Research. [Link]

-

Zabotina, O. A. (2012). Xyloglucan and Its Biosynthesis. ResearchGate. [Link]

-

Julian, J. D., & Zabotina, O. A. (2022). Xyloglucan Biosynthesis: From Genes to Proteins and Their Functions. Frontiers in Plant Science. [Link]

-

Seifert, G. J., & Strasser, R. (2021). Editorial: Plant Glycobiology - A Sweet World of Glycans, Glycoproteins, Glycolipids, and Carbohydrate-Binding Proteins. Frontiers in Plant Science. [Link]

-

Kotake, T., et al. (2018). Metabolism of l-arabinose in plants. Journal of Plant Research. [Link]

-

Kotake, T., et al. (2016). Metabolism of L-arabinose in plants. ResearchGate. [Link]

-

Pauly, M., & Keegstra, K. (2016). Biosynthesis of the Plant Cell Wall Matrix Polysaccharide Xyloglucan. Annual Review of Plant Biology. [Link]

-

Orme, A., et al. (2018). Analysis of Two New Arabinosyltransferases Belonging to the Carbohydrate-Active Enzyme (CAZY) Glycosyl Transferase Family1 Provides Insights into Disease Resistance and Sugar Donor Specificity. The Plant Cell. [Link]

-

Park, Y. B., & Cosgrove, D. J. (2015). Xyloglucan and its Interactions with Other Components of the Growing Cell Wall. Plant & Cell Physiology. [Link]

-

Julian, J. D., & Zabotina, O. A. (2022). Xyloglucan Biosynthesis: From Genes to Proteins and Their Functions. OSTI.GOV. [Link]

-

Taniguchi, N., et al. (Eds.). (2008). Experimental Glycoscience. Springer. [Link]

-

Julian, J. D., & Zabotina, O. A. (2022). Xyloglucan Biosynthesis: From Genes to Proteins and Their Functions. NSF Public Access Repository. [Link]

-

LibreTexts Biology. (2021). 7.18E: The AraC Regulator. Biology LibreTexts. [Link]

-

Holden, N., et al. (2021). The role of l-arabinose metabolism for Escherichia coli O157:H7 in edible plants. FEMS Microbiology Ecology. [Link]

-

Holden, N., et al. (2021). The role of l-arabinose metabolism for Escherichia coli O157:H7 in edible plants. FEMS Microbiology Ecology. [Link]

-

Fonsec, L., et al. (2015). L-arabinose metabolism in LAB. ResearchGate. [Link]

-

Castilho, A., et al. (2014). Unexpected Arabinosylation after Humanization of Plant Protein N-Glycosylation. The Journal of Biological Chemistry. [Link]

-

van Ree, R. (2009). N-glycosylation in plants: science and application. Wageningen University & Research. [Link]

Sources

- 1. Metabolism of l-arabinose in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]

- 3. researchgate.net [researchgate.net]

- 4. The Biosynthesis of l-Arabinose in Plants: Molecular Cloning and Characterization of a Golgi-Localized UDP-d-Xylose 4-Epimerase Encoded by the MUR4 Gene of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pectin Biosynthesis Is Critical for Cell Wall Integrity and Immunity in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The biosynthesis of L-Arabinose in plants: Molecular cloning and characterization of a Goli-localized UDP-D-Xylose 4-epimerase encoded by the MUR4 gene of Arabidoposis - ProQuest [proquest.com]

- 7. The biosynthesis of L-arabinose in plants: molecular cloning and characterization of a Golgi-localized UDP-D-xylose 4-epimerase encoded by the MUR4 gene of Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Critical Review of Plant Cell Wall Matrix Polysaccharide Glycosyltransferase Activities Verified by Heterologous Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytosolic UDP-L-arabinose synthesis by bifunctional UDP-glucose 4-epimerases in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. pnas.org [pnas.org]

- 12. Pectin - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Three Decades of Advances in Arabinogalactan-Protein Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Arabinogalactan protein - Wikipedia [en.wikipedia.org]

- 16. Arabinogalactan proteins – Multifunctional glycoproteins of the plant cell wall - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Glycosyl transferases in family 61 mediate arabinofuranosyl transfer onto xylan in grasses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Xyloglucan Biosynthesis: From Genes to Proteins and Their Functions [frontiersin.org]

- 19. academic.oup.com [academic.oup.com]

- 20. Identification of a mung bean arabinofuranosyltransferase that transfers arabinofuranosyl residues onto (1, 5)-linked alpha-L-arabino-oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Anomeric Effect in Methyl α-L-arabinopyranoside

This guide provides a comprehensive exploration of the anomeric effect as it pertains to Methyl α-L-arabinopyranoside. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond textbook definitions to dissect the stereoelectronic forces governing the conformational behavior of this important L-series pyranoside. We will examine the theoretical underpinnings, the experimental evidence, and the profound implications of this effect in the broader context of glycobiology and rational drug design.

The Anomeric Effect: A Counterintuitive Force in Carbohydrate Chemistry

In the landscape of conformational analysis, steric hindrance is often viewed as the primary determinant of molecular geometry. The anomeric effect, first observed by J.T. Edward in 1955 and later named by Raymond Lemieux, presents a compelling exception to this rule.[1][2][3] It is a stereoelectronic phenomenon that describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C-1) of a pyranose ring to adopt an axial orientation, despite the greater steric bulk associated with this position compared to the equatorial orientation.[4] This stabilization, typically ranging from 4 to 8 kJ/mol, is fundamental to understanding the structure, stability, and reactivity of carbohydrates.[1][5][6]

Methyl α-L-arabinopyranoside serves as an excellent model for studying this principle. As an L-sugar, its conformational preferences provide a distinct perspective compared to the more commonly discussed D-sugars, making a detailed analysis essential for a complete understanding of carbohydrate chemistry.

Stereoelectronic Origins: Deconstructing the Anomeric Effect

The preference for the axial conformer is not governed by a single factor but is rather the result of a complex interplay between orbital interactions and electrostatic forces. While debate continues regarding the precise contribution of each component, two primary models provide the foundation for our current understanding.[7][8]

Hyperconjugation: The Orbital Overlap Model

The most widely accepted explanation for the anomeric effect is a stabilizing hyperconjugative interaction between a lone pair of electrons (n) on the endocyclic ring oxygen (O5) and the antibonding sigma orbital (σ) of the exocyclic C1-O(Me) bond.[1][3][4] This n → σ delocalization is geometrically optimal when the donor lone pair orbital and the acceptor σ* orbital are anti-periplanar (oriented at 180° to each other).

In Methyl α-L-arabinopyranoside, the α-anomer in the ⁴C₁ chair conformation places the C1-O(Me) bond in an axial position. This arrangement perfectly aligns the C1-O(Me) σ* orbital with one of the lone pairs on the ring oxygen (O5), maximizing the stabilizing n → σ* interaction. This electron delocalization effectively lowers the energy of the system, shortens the endocyclic O5-C1 bond, and lengthens the exocyclic C1-O(Me) bond.[9] Conversely, in the β-anomer where the methoxy group is equatorial, this ideal anti-periplanar alignment is not possible, and the stabilizing hyperconjugation is significantly weaker.[6]

Caption: Orbital overlap stabilizing the axial methoxy group.

Electrostatic Interactions: The Dipole Minimization Model

An alternative, complementary explanation involves the minimization of dipole-dipole repulsion.[10][11] The C-O bonds are polar, creating local bond dipoles. In the equatorial conformer, the dipoles associated with the ring oxygen (O5) and the exocyclic methoxy group are partially aligned, resulting in a net electrostatic repulsion that destabilizes the molecule. In contrast, the axial orientation places these two dipoles in a roughly opposing arrangement, which minimizes this repulsion and leads to a more stable electrostatic state.[10]

The influence of the solvent is critical here; polar solvents can solvate and stabilize the more polar equatorial conformer, thereby diminishing the observable magnitude of the anomeric effect.[1][12]

Conformational Equilibria in Methyl α-L-arabinopyranoside

Unlike D-pyranosides which typically favor the ⁴C₁ chair conformation, L-pyranosides often exist in equilibrium between the ⁴C₁ and ¹C₄ conformations. The final conformational landscape of Methyl α-L-arabinopyranoside is a delicate balance between the stabilizing anomeric effect and destabilizing steric interactions.

-

⁴C₁ Conformation: In this chair form, the α-methoxy group is axial . This allows for maximal stabilization from the anomeric effect. However, for L-arabinose, this conformation also places the C2, C3, and C4 hydroxyl groups in axial or near-axial positions, leading to significant 1,3-diaxial steric repulsion.

-

¹C₄ Conformation: This alternative chair form places the α-methoxy group in an equatorial position, forfeiting the stabilization from the anomeric effect. However, it relieves the severe 1,3-diaxial interactions by placing the other ring substituents in equatorial orientations.

Experimental NMR studies have shown that for methyl α-L-arabinopyranosides, the equilibrium is sensitive to both substitution and solvent.[12] In non-polar solvents like chloroform (CDCl₃), where the anomeric effect is more pronounced, the equilibrium can be significantly influenced. In more polar solvents, the equilibrium often shifts towards the conformer that minimizes steric strain, which may be the ¹C₄ form.[12]

A Multi-Pronged Approach to Verification

A robust understanding of the anomeric effect in any specific molecule requires the convergence of data from multiple analytical techniques. Spectroscopic, crystallographic, and computational methods each provide a unique and essential piece of the puzzle.

Sources

- 1. Anomeric effect - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. grokipedia.com [grokipedia.com]

- 5. echemi.com [echemi.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The origin of the anomeric effect: probing the impacts of stereoelectronic interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Origin of anomeric effect: a density functional steric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Conformational equilibria of methyl α-L-arabinopyranosides in solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Thermophysical Properties of Methyl β-L-arabinopyranoside for Pharmaceutical Development

Abstract: This technical guide provides a comprehensive overview of the known and methodologies for determining the essential thermophysical properties of methyl β-L-arabinopyranoside (CAS 1825-00-9). While extensive experimental data for this specific glycoside is not broadly published, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It consolidates available data, presents detailed, field-proven experimental protocols for characterization, and discusses the critical role these properties play in pharmaceutical formulation and manufacturing. The guide is structured to provide both theoretical grounding and practical, actionable insights for laboratory investigation.

Introduction: The Significance of Methyl β-L-arabinopyranoside

Methyl β-L-arabinopyranoside is a carbohydrate derivative, a methyl glycoside of L-arabinose.[1] As with many monosaccharide derivatives, it holds potential as a building block in the synthesis of more complex molecules, including glycosylated drugs and novel drug delivery systems. Its unique structure and chiral centers make it a compound of interest for researchers in glycobiology and medicinal chemistry. For professionals in drug development, understanding the physical and chemical properties of such molecules is paramount.

Chemical Identity

Why Thermophysical Properties are Critical in a Pharmaceutical Context

The journey from a promising molecule to a stable, effective, and manufacturable drug product is paved with physical chemistry. Thermophysical properties are not mere academic data points; they are critical material attributes that dictate the success of formulation, processing, and long-term stability.[6] For a substance like methyl β-L-arabinopyranoside, these properties inform:

-

Stability and Degradation: Thermal analysis can identify the temperatures at which the material melts, decomposes, or undergoes phase transitions, which is crucial for determining storage conditions and shelf-life.[7]

-

Formulation Strategy: Properties like heat capacity and thermal conductivity influence the choice of excipients and the manufacturing processes (e.g., lyophilization, granulation, compaction).[6][8]

-

Drug-Excipient Compatibility: Techniques such as Differential Scanning Calorimetry (DSC) are essential in pre-formulation studies to detect potential interactions between the active pharmaceutical ingredient (API) and excipients that could compromise the final product's efficacy and safety.[9][10]

-

Process Engineering: Understanding how a material absorbs and transfers heat is fundamental for designing and scaling up manufacturing processes, ensuring batch-to-batch consistency and preventing thermal degradation.

Fundamental Thermal Properties and Known Data

While a complete thermophysical profile of methyl β-L-arabinopyranoside requires extensive experimental characterization, some fundamental properties have been reported, primarily by chemical suppliers. This section consolidates the available data.

Phase Transitions: Melting Point

The melting point is one of the most critical indicators of purity and is the temperature at which the material transitions from a solid to a liquid state. For methyl β-L-arabinopyranoside, this is the most consistently reported thermal property. The onset of melting and the width of the melting peak, as would be determined by DSC, provide insights into the material's crystallinity and purity.

Other Physical Properties

A few other physical properties have been predicted or reported, which are included for completeness. It is important to note that properties like boiling point are often theoretical predictions for a compound that may decompose before boiling at atmospheric pressure.

Data Summary Table

The following table summarizes the currently available quantitative data for methyl β-L-arabinopyranoside.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₅ | [1][3] |

| Molecular Weight | 164.16 g/mol | [4][5] |

| Appearance | White Powder / Crystalline Solid | [11][12] |

| Melting Point | 167 - 173 °C | [4][11] |

| 169 °C | [5][13] | |

| Boiling Point | 314.0 ± 42.0 °C (Predicted) | [5] |

| Density | 1.44 g/cm³ (Predicted) | [5] |

Note: The variability in the reported melting point range highlights the importance of standardized, in-house characterization using calibrated instrumentation.